13-顺式维甲酸甲酯

描述

Synthesis Analysis

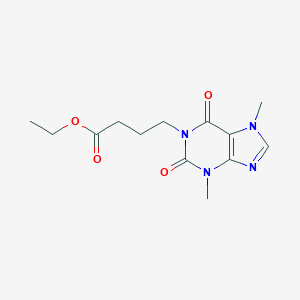

The synthesis of Methyl 13-cis-Retinoate involves the isomerization and esterification of retinoic acid. Methyl all-trans-retinoate is isomerized under fluorescent light in solvents like dimethyl sulfoxide (DMSO), producing various isomers including the 13-cis form. This process yields multiple isomers, which are then purified using high-performance liquid chromatography (HPLC) and characterized by proton nuclear magnetic resonance and chemical methods (Halley & Nelson, 1979). Additionally, the esterification of 13-cis-retinoic acid with alcohols, using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, has been reported to successfully produce 13-cis-retinoate esters (Xiang Jian-nan, 2008).

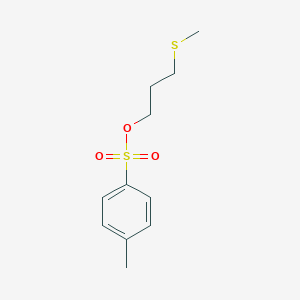

Molecular Structure Analysis

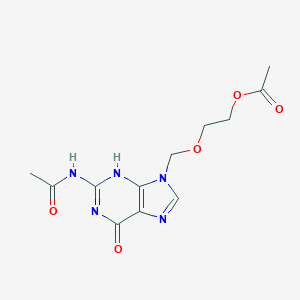

The molecular structure of Methyl 13-cis-Retinoate and its isomers has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into the conformation, crystal structure, and molecular orientation of these compounds, offering a basis for understanding their chemical behavior and reactivity (Wei Yi et al., 2011).

Chemical Reactions and Properties

The chemical properties of Methyl 13-cis-Retinoate are influenced by its ability to undergo various reactions, including isomerization and photo-degradation. Isomerization between the all-trans and 13-cis forms can be catalyzed by certain thiol-containing compounds, demonstrating the compound's reactivity towards sulfhydryl groups (Shih et al., 1986). Furthermore, Methyl 13-cis-Retinoate exhibits photo-sensitivity, with its isomerization rate being influenced by solvent polarity and exposure to light (Halley & Nelson, 1979).

Physical Properties Analysis

The physical properties of Methyl 13-cis-Retinoate, such as solubility and photostability, have been the subject of research. Studies have shown that its solubility can be significantly enhanced through complexation with cyclodextrins, which also improves its photostability, a crucial factor for its handling and storage (K. Yap et al., 2005).

Chemical Properties Analysis

Investigations into the chemical properties of Methyl 13-cis-Retinoate reveal its reactivity, particularly in the context of isomerization and interactions with various catalysts. The nonenzymatic isomerization catalyzed by sulfhydryl groups highlights the compound's sensitivity to chemical environments, which can lead to transformations affecting its chemical and biological properties (T. Shih et al., 1986).

科学研究应用

肿瘤学和癌症预防:13-顺式维甲酸作为一种生物反应调节剂,在治疗各种皮肤恶性肿瘤和预防人类癌症方面显示出潜力。研究发现它能有效抑制大鼠膀胱癌的发展,表明其在癌症预防和治疗中的潜在用途 (Meyskens, Goodman, & Alberts, 1985); (Squire, Sporn, Brown, Smith, Wenk, & Springer, 1977).

皮肤病学应用:在皮肤病学中,13-顺式维甲酸等局部类维生素 A 酸抑制白三烯-B4 诱导的多形核白细胞向人皮肤中迁移。这表明其作为一种更安全的全身性类维生素 A 酸替代品用于皮肤病的潜力 (Wozel, Chang, Zultak, Czarnetzki, Happle, Barth, & Kerkhof, 2004).

药理学研究和药物开发:该化合物已在药理学研究中对其特性和应用进行了研究。例如,高效液相色谱法已用于分离和鉴定其几何异构体,为药物发现和开发提供了有价值的信息 (Mckenzie, Hellwege, Mcgregor, Rockley, Riquetti, & Nelson, 1978).

生化和代谢研究:研究还探讨了它作为人血清中的内源性化合物及其代谢的作用。例如,发现 13-顺式维甲酸是人血清中的内源性化合物,这对于了解其在人体生物学中的作用和潜在治疗应用具有重要意义 (Tang & Russell, 1990).

安全和危害

未来方向

Retinoids, including Methyl 13-cis-Retinoate, have been extensively studied for their roles in many different aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . Future research may focus on further understanding the biochemistry of retinoids, their mechanisms of action, and their potential therapeutic applications .

属性

IUPAC Name |

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQLAJQLXPNMC-WYSPNRNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-cis Retinoic Acid Methyl Ester | |

CAS RN |

16760-45-5 | |

| Record name | 13-cis-Methyl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016760455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)